molecular formula C13H12ClNO4 B1396494 methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate CAS No. 132976-75-1

methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate

Cat. No. B1396494
CAS RN: 132976-75-1
M. Wt: 281.69 g/mol
InChI Key: VOGZHQPZAMBNJG-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate” is a chemical compound with the CAS No. 132976-75-1 . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C13H12ClNO4 . The molecular weight is 281.69 . For the detailed structure, please refer to the supplier’s website .

Scientific Research Applications

Chemical Synthesis and Derivatives

Methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate and its derivatives are primarily utilized in the realm of chemical synthesis. The efficient synthesis of methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate using Vilsmeier reagent and subsequent preparation of a series of new 2H-chromenes indicates the chemical versatility and reactivity of such compounds, making them valuable intermediates in organic synthesis (Kysil et al., 2011).

Biological Activity

The biological activity of related 2H-chromene derivatives has been extensively studied. A notable example is the microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones, which have exhibited remarkable antimicrobial activity against various bacterial classes and fungi. This highlights the potential of this compound derivatives in the development of new antimicrobial agents (El Azab et al., 2014).

Theoretical and Computational Studies

The compound has also been a subject of theoretical and computational studies. For instance, methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate was synthesized and characterized, with its molecular geometry, vibrational frequencies, and other properties being calculated using density functional theory (DFT). This kind of study is crucial for understanding the fundamental properties and potential applications of such compounds in various fields (Hasan et al., 2022).

Structural Analysis

This compound derivatives have also been the focus of structural analysis studies. For example, the synthesis, properties, and structural determination of 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid and its derivatives have been explored. X-ray crystallography was employed to determine the molecular structure of its precursor, contributing to the understanding of the structural aspects of these compounds (Barili et al., 2001).

Antibacterial Properties

Furthermore, studies on the synthesis, structural elucidation, and antibacterial evaluation of new molecules derived from coumarin, 1,3,4-oxadiazole, and acetamide, which incorporate the structural motif of this compound, have shown that these compounds possess moderate to excellent antibacterial properties against various bacterial strains (Rasool et al., 2016).

Safety and Hazards

This compound should be handled with care. Some general safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . For more specific safety information, please refer to the supplier’s website .

properties

IUPAC Name

methyl 5-acetamido-6-chloro-2H-chromene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4/c1-7(16)15-11-8-4-3-5-19-12(8)9(6-10(11)14)13(17)18-2/h3-4,6H,5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGZHQPZAMBNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C2=C1C=CCO2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 40 parts of methyl 4-(acetylamino)-5-chloro-2-(2-propynoxy)benzoate and 172 parts of phenoxybenzene was stirred for 45 min. at 230° C. After cooling, the reaction mixture was poured into petroleumether. The organic layer was separated, dried, filtered and evaporated. The residue was purified by column chromatography (silica gel; CH2Cl2 /CH3OH 97:3). The eluent of the desired fractions was evaporated and the residue was crystallized from acetonitrile, yielding 11.9 parts (33.8%) of methyl 5-(acetylamino)-6-chloro-2H-1-benzopyran-8-carboxylate (interm 11).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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